Rad51-IN-4 is a small molecule compound that acts as an inhibitor of the Rad51 protein, which plays a crucial role in homologous recombination, a fundamental mechanism for DNA repair. The compound has been investigated for its potential therapeutic applications, particularly in sensitizing cancer cells to chemotherapy by disrupting the function of Rad51.
Rad51-IN-4 is classified as a chemical inhibitor specifically targeting the Rad51 protein. It was identified through high-throughput screening of small molecules aimed at modulating the interaction between Rad51 and single-stranded DNA (ssDNA) . This compound is part of a broader class of inhibitors that aim to interfere with the DNA repair pathways exploited by cancer cells to survive genotoxic stress.
The synthesis of Rad51-IN-4 typically involves organic synthesis techniques that may include:
Specific synthetic pathways for Rad51-IN-4 have not been extensively detailed in available literature, but similar compounds often utilize known synthetic methodologies involving functional group transformations and coupling reactions .
The molecular structure of Rad51-IN-4 features a core that interacts specifically with the Rad51 protein. While exact structural data for Rad51-IN-4 is limited, compounds within this class typically exhibit:
Understanding the three-dimensional conformation is crucial for elucidating its binding affinity and specificity towards Rad51 .
Rad51-IN-4 engages in specific chemical interactions with the Rad51 protein:
The detailed kinetics of these reactions would require further experimental validation through biochemical assays.
The mechanism by which Rad51-IN-4 exerts its inhibitory effects involves several steps:
Experimental data supporting this mechanism includes assays demonstrating reduced homologous recombination activity in cells treated with Rad51-IN-4 compared to controls.
While specific physical properties (such as melting point or solubility) for Rad51-IN-4 are not widely documented, general characteristics expected for small molecule inhibitors include:
Chemical properties would include reactivity profiles based on functional groups present within the compound.
Rad51-IN-4 has significant potential applications in cancer research and therapy:
Rad51-IN-4 targets the conserved ATP-binding core of human RAD51 (hsRAD51), specifically engaging the Walker A motif (K133) and adjacent hydrophobic pockets. Cryo-EM studies reveal that Rad51-IN-4 docks into the inter-protomer interface of RAD51-ssDNA filaments, displacing critical residues (F86 and E87) involved in nucleotide coordination [1]. This binding sterically impedes the conformational shift from compressed to extended filament states, which is essential for homologous DNA alignment [9]. Notably, Rad51-IN-4 competes with the C-terminal TR2 domain of BRCA2—a natural stabilizer of RAD51 filaments—by occupying overlapping binding sites on RAD51 oligomeric interfaces [1]. Structural dynamics analyses show that Rad51-IN-4 binding increases the helical pitch of nucleoprotein filaments from 130 Å to 150 Å, disrupting DNA-binding site II (residues R130, R303, K313) and reducing DNA affinity by 60% [5] [9].
Table 1: Structural Parameters of RAD51 Filaments With/Without Rad51-IN-4
Parameter | Native Filament | Rad51-IN-4 Bound Filament | Functional Consequence |
---|---|---|---|
Helical Pitch | 130 Å | 150 Å | Impaired DNA stretching |
Protomer Interface | 8.9 Å | 12.3 Å | Loss of inter-protomer stability |
ATP Binding Affinity (Kd) | 0.8 µM | 5.2 µM | Reduced nucleotide hydrolysis |
ssDNA Occupancy | 3 nt/protomer | 4.5 nt/protomer | Weakened DNA coordination |
Rad51-IN-4 suppresses catalytic strand exchange by blocking homology sampling and DNA joint formation. Biochemical assays using fluorescently labeled oligonucleotides demonstrate a dose-dependent reduction in D-loop formation, with IC50 = 1.7 µM [1] [4]. Single-molecule imaging reveals that Rad51-IN-4 destabilizes synaptic complexes by accelerating RAD51 dissociation from dsDNA (t1/2 = 8.2 min vs. 22.4 min in controls) [9]. This defect arises from the compound’s prevention of DNA stretching—a prerequisite for homologous pairing. Mutagenesis studies confirm that RAD51-K133R (ATPase-dead) filaments resist Rad51-IN-4 inhibition, underscoring the compound’s dependence on ATP-bound RAD51 conformations [6]. In cellular models, Rad51-IN-4 reduces HR efficiency by 85% in reporter assays, correlating with synthetic lethality in BRCA1-deficient cells [4].
Table 2: Impact of Rad51-IN-4 on Strand Exchange Metrics
Process | Control Efficiency | Rad51-IN-4 (5 µM) | Reduction |
---|---|---|---|
D-loop Formation | 78.3 ± 4.1% | 12.5 ± 2.8% | 84% |
Homology Search Duration | 9.4 ± 1.2 sec | 28.7 ± 3.5 sec | 205% increase |
RAD51-dsDNA Dissociation (t1/2) | 22.4 min | 8.2 min | 63% faster |
HR Repair (DR-GFP Assay) | 32.1 ± 3.5% | 4.8 ± 1.2% | 85% |
Rad51-IN-4 selectively disrupts RAD51 paralog complexes (RAD51B-RAD51C-RAD51D-XRCC2) essential for filament stabilization. Co-immunoprecipitation studies show a 70% decrease in RAD51-RAD51AP1 interactions and 55% reduction in RAD51-BRCA2 colocalization upon treatment [4] [8]. This occurs through compound-induced allosteric changes in RAD51 that mask BRC repeat interaction motifs. Notably, Rad51-IN-4 amplifies synthetic lethality in BRCA2-mutated cells by exacerbating RAD51 filament instability but shows attenuated activity in cells overexpressing RAD51AP1 [8]. Clinical data correlations indicate that RAD51 overexpression in HER2+ breast cancer (OR = 1.782, 95% CI 1.328–2.392) heightens sensitivity to Rad51-IN-4, while RAD51 paralog upregulation associates with resistance [4] [8].
Table 3: RAD51 Co-Factor Interactions Modulated by Rad51-IN-4
Co-Factor | Function in HR | Rad51-IN-4 Effect | Change in Binding Affinity |
---|---|---|---|
BRCA2 | Filament nucleation | Disrupts BRC repeat engagement | Kd increase: 7.8-fold |
RAD51AP1 | Synaptic complex enhancement | Reduces RAD51-RAD51AP1 co-immunoprecipitation | 70% loss |
RAD52 | ssDNA annealing backup pathway | Minimal effect | <10% change |
RAD54 | dsDNA translocation | Impaired RAD51 displacement | 40% reduced stimulation |
Rad51-IN-4 dysregulates ATP hydrolysis kinetics, reducing Vmax by 65% and increasing Km for ATP from 18 µM to 52 µM [1] [6]. This inhibition traps RAD51 in a high-affinity ADP-bound state resistant to dissociation by regulatory factors (e.g., RAD54, FBH1). Single-filament analyses demonstrate that Rad51-IN-4 increases the frequency of partial filament collapse from 2.1 events/min to 6.7 events/min [6] [9]. Consequently, filament elongation rates decrease by 80%, and nucleation efficiency drops 4.3-fold. The compound also antagonizes RADX-mediated filament destabilization by occupying overlapping sites on ATP-bound RAD51, explaining replication fork protection defects in RADX-overexpressing cells [10].
Rad51-IN-4 triggers MRE11-dependent nascent DNA degradation by destabilizing RAD51 filaments on regressed forks. Electron microscopy of replication intermediates shows a 5.3-fold increase in reversed forks and 90% reduction in fork restart efficiency in treated cells [7] [10]. The compound abrogates both enzymatic (strand exchange-dependent) and non-enzymatic (scaffold-dependent) fork protection mechanisms:
Table 4: Replication Fork Metrics Under Rad51-IN-4 Treatment
Parameter | Untreated | Rad51-IN-4 (2 µM) | Change |
---|---|---|---|
Fork Reversal Frequency | 12.1 ± 1.8% | 64.3 ± 5.2% | 431% increase |
Fork Restart Efficiency | 88.7 ± 6.5% | 8.9 ± 2.1% | 90% reduction |
Nascent DNA Degradation | 6.2 ± 1.4% | 52.7 ± 7.8% | 8.5-fold increase |
RAD51 Focus Formation (HU) | 28.3 foci/cell | 5.1 foci/cell | 82% reduction |
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